2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide
CAS No.: 954715-05-0
Cat. No.: VC4674312
Molecular Formula: C23H23ClN2O2S
Molecular Weight: 426.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954715-05-0 |
|---|---|
| Molecular Formula | C23H23ClN2O2S |
| Molecular Weight | 426.96 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide |
| Standard InChI | InChI=1S/C23H23ClN2O2S/c24-20-5-7-21(8-6-20)28-15-23(27)25-13-22(19-10-12-29-16-19)26-11-9-17-3-1-2-4-18(17)14-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27) |
| Standard InChI Key | NZJYXQZZYDIYMA-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CSC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular structure of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS: 954715-05-0) is defined by three distinct functional domains:
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Chlorophenoxy group: A para-chlorinated phenoxy moiety linked via an ether bond to the acetamide backbone.
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Dihydroisoquinoline: A partially saturated isoquinoline ring system fused to a nitrogen-containing heterocycle.
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Thiophene: A sulfur-containing aromatic ring positioned at the ethyl side chain .
Molecular Formula and Weight
The compound has a molecular formula of and a molecular weight of 427.0 g/mol . Minor discrepancies in reported weights (e.g., 426.96 vs. 427.0) likely arise from rounding differences in computational vs. experimental measurements .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 954715-05-0 | |
| Molecular Formula | ||
| Molecular Weight | 427.0 g/mol | |
| SMILES Notation | C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CSC=C4 |
Stereochemical Considerations
The molecule contains two chiral centers at the ethyl bridge connecting the dihydroisoquinoline and thiophene groups. Computational models suggest that the (R,R)- and (S,S)-enantiomers may exhibit distinct receptor-binding profiles, though experimental validation remains pending .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
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Condensation Reaction: Coupling 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride.
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Nucleophilic Substitution: Reaction of the acyl chloride with 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | Chloroacetyl chloride, DCM, 0°C | 85 |
| Amide Coupling | Triethylamine, DCM, RT | 72 |
| Purification | Silica gel (EtOAc:Hex = 3:7) | 95 |
Spectroscopic Characterization
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NMR: -NMR (400 MHz, CDCl) displays characteristic signals:
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Mass Spectrometry: ESI-MS m/z 427.0 [M+H] corroborates the molecular weight .
Physicochemical Properties
Solubility and Stability
Experimental data on solubility remain limited, but QSAR predictions suggest:
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating DMSO or ethanol as solvents for biological assays .
Crystallographic Data
Single-crystal X-ray diffraction studies are absent in published literature. Molecular dynamics simulations propose a planar conformation for the dihydroisoquinoline-thiophene system, stabilized by π-π stacking .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.85) positions it as a candidate for:
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